Enzymatic Enantioselectivity of Methyl Ester Derivative: (S)-Substrate Shows E=12 with Wild-Type Esterase
The methyl ester of (S)-3-bromo-2-methylpropanoate serves as a substrate for a Pseudomonas fluorescens esterase (PFE), which is used to separate the enantiomers. The wild-type enzyme exhibits an enantioselectivity factor (E) of 12 towards this substrate. A Thr230Ile mutation increased this E-value to 19, and a Thr230Pro mutation resulted in an E-value of 17 [1]. This quantitative data defines the enzyme's baseline preference and is essential for designing kinetic resolutions to isolate the (R)-enantiomer.
| Evidence Dimension | Enantioselectivity (E-value) of esterase towards substrate enantiomer |
|---|---|
| Target Compound Data | E = 12 (for methyl (S)-3-bromo-2-methylpropanoate with wild-type PFE) |
| Comparator Or Baseline | Methyl (R)-3-bromo-2-methylpropanoate (implied opposite enantiomer, no direct E-value given but opposite preference inferred) |
| Quantified Difference | E = 12; increased to 19 with Thr230Ile mutation |
| Conditions | Enzymatic assay with Pseudomonas fluorescens esterase and methyl 3-bromo-2-methylpropanoate as substrate |
Why This Matters
This matters because it provides a quantifiable benchmark for the enzymatic resolution process required to produce or verify the purity of (R)-3-bromo-2-methylpropanoic acid, confirming the need for a pure enantiomer.
- [1] Ivancic, M., Valinger, G., Gruber, K., & Schwab, H. (2003). Mutations in distant residues moderately increase the enantioselectivity of Pseudomonas fluorescens esterase towards methyl 3-bromo-2-methylpropanoate and ethyl 3-phenylbutyrate. Chemistry - A European Journal, 9(14), 3338-3347. View Source
